molecular formula C19H15N7O2 B265812 10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B265812
M. Wt: 373.4 g/mol
InChI Key: CPQJXMBSUSGEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as MT-45, is a synthetic opioid analgesic drug that was first synthesized in the late 1970s. It belongs to the family of 4,5-epoxymorphinan derivatives, which are structurally similar to other opioids such as morphine and fentanyl. MT-45 has been of interest to researchers due to its potential use as a painkiller and its unique mechanism of action.

Mechanism of Action

10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one binds to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of the body's natural pain relief system. This results in decreased pain perception and increased feelings of euphoria. However, 10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have a lower affinity for the mu-opioid receptor than other opioids such as morphine and fentanyl, which may contribute to its lower potency.
Biochemical and Physiological Effects:
10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have similar biochemical and physiological effects to other opioids. It can cause respiratory depression, sedation, and constipation. It can also lead to the development of tolerance and dependence with chronic use.

Advantages and Limitations for Lab Experiments

10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a unique mechanism of action compared to other opioids. However, it has limitations as well. It has a lower potency than other opioids, which may make it less effective in certain experiments. Additionally, its potential for abuse and addiction may limit its use in some studies.

Future Directions

There are several potential future directions for research on 10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One area of interest is its potential use as a painkiller in cases where other opioids are ineffective or have undesirable side effects. Another area of interest is its potential use in treating opioid addiction and withdrawal symptoms. Additionally, further research is needed to better understand its mechanism of action and to develop more potent derivatives. Finally, research is needed to determine the long-term safety and efficacy of 10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one.

Synthesis Methods

10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can be synthesized through a multistep process starting with the reaction of 3-methoxyphenylacetonitrile with 1,2-dibromoethane to form 1-(3-methoxyphenyl)-2-bromoethylamine. This compound is then reacted with 2,5-dimethoxytetrahydrofuran to form the corresponding tetrahydrofuran derivative. The tetrahydrofuran derivative is then converted to 10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one through a series of reactions involving oxidation, reduction, and cyclization.

Scientific Research Applications

10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been studied for its potential use as a painkiller, particularly in cases where other opioids are ineffective or have undesirable side effects. It has also been investigated for its potential use in treating opioid addiction and withdrawal symptoms. Additionally, 10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been studied for its potential use in cancer pain management.

properties

Product Name

10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C19H15N7O2

Molecular Weight

373.4 g/mol

IUPAC Name

10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C19H15N7O2/c1-28-13-9-5-8-12(10-13)15-14-16(18(27)22-21-15)20-19-23-24-25-26(19)17(14)11-6-3-2-4-7-11/h2-10,17,24-25H,1H3

InChI Key

CPQJXMBSUSGEBQ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5

SMILES

COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5

Origin of Product

United States

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